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Introduction
Ombrabulin (formerly AVE8062) is a potent vascular disrupting agent (VDA) that has been

investigated for its anti-cancer properties. It functions as a tubulin-binding agent, specifically

targeting the colchicine-binding site on tubulin. This interaction leads to the depolymerization of

microtubules within endothelial cells, causing a rapid change in cell shape, subsequent

collapse of the tumor vasculature, and ultimately, extensive tumor necrosis. Unlike anti-

angiogenic agents that primarily inhibit the formation of new blood vessels, Ombrabulin
disrupts the established tumor vasculature, making it a promising therapeutic strategy,

particularly in combination with other anti-cancer treatments.[1]

These application notes provide a comprehensive overview of key methodologies to quantify

the vascular disruptive effects of Ombrabulin in both preclinical and clinical research settings.

The protocols detailed below are designed to offer standardized procedures for assessing

changes in tumor perfusion, vascular integrity, and relevant biomarkers.

Key Pharmacodynamic Endpoints and
Methodologies
The vascular disruptive effects of Ombrabulin can be assessed through a multi-faceted

approach targeting different aspects of its mechanism of action. The primary methods include:
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Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): A non-invasive

imaging technique to quantitatively assess changes in tumor blood flow, vessel permeability,

and the volume of the extravascular extracellular space.

Immunohistochemistry (IHC): For the visualization and quantification of tumor microvessel

density (MVD) and the extent of tumor necrosis.

Biomarker Analysis: Measurement of circulating biomarkers indicative of endothelial cell

damage and response to vascular disruption.

Quantitative Data Summary
The following tables summarize quantitative data on the effects of Ombrabulin from preclinical

and clinical studies.

Table 1: Preclinical Effects of Ombrabulin on Tumor Vasculature and Necrosis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1677283?utm_src=pdf-body
https://www.benchchem.com/product/b1677283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Animal
Model

Ombrabulin
Dose

Time Point
Observed
Effect

Citation

Tumor Blood

Flow

Mouse

xenograft
30 mg/kg 6 hours

Significant

reduction in

tumor

perfusion

Tumor

Necrosis

Mouse

xenograft
30 mg/kg 24 hours

Extensive

hemorrhagic

necrosis in

the tumor

core

Microvessel

Density

(CD31)

Head and

Neck

Squamous

Cell

Carcinoma

Xenograft

25 mg/kg 24 hours

Specific

disruption of

intratumoral

vessels,

peritumoral

vasculature

remained

intact

[1]

Table 2: Clinical Pharmacodynamic Biomarkers of Ombrabulin Activity (Phase I Study)
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Biomarker
Patient
Population

Ombrabulin
Dose

Time Point
Post-
Infusion

Mean
Change
from
Baseline

Citation

Circulating

Endothelial

Cells (CECs)

Advanced

Solid Tumors
6-60 mg/m² 6-10 hours

Significant

increase

Vascular

Endothelial

Growth

Factor

(VEGF)

Advanced

Solid Tumors
6-60 mg/m² 6-10 hours

Significant

increase

Matrix

Metalloprotei

nase-9

(MMP-9)

Advanced

Solid Tumors
6-60 mg/m² 6-10 hours

Significant

increase

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Ombrabulin and the experimental

workflows for measuring its vascular disruptive effects.
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Figure 1: Mechanism of action of Ombrabulin leading to tumor necrosis.
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Figure 2: Experimental workflows for preclinical and clinical assessment.

Experimental Protocols
Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor
Perfusion
Objective: To non-invasively quantify changes in tumor hemodynamics, including blood flow

and vessel permeability, following Ombrabulin treatment.

Materials:

MRI scanner (1.5T or higher)

Appropriate animal coil for preclinical studies

Contrast agent (e.g., Gd-DTPA)

Anesthesia equipment (for preclinical studies)

DCE-MRI analysis software
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Protocol (Preclinical Xenograft Model):

Animal Preparation: Anesthetize the tumor-bearing animal (e.g., with isoflurane) and

maintain its body temperature.

Baseline Imaging: Acquire pre-contrast T1-weighted images of the tumor.

Dynamic Scan: Begin the dynamic T1-weighted scan (e.g., using a fast spoiled gradient-

echo sequence).

Contrast Injection: After a few baseline scans, administer a bolus of the contrast agent

intravenously.

Post-Contrast Imaging: Continue the dynamic scan for a sufficient duration to capture the

wash-in and wash-out phases of the contrast agent.

Post-Treatment Imaging: Repeat the DCE-MRI procedure at various time points after

Ombrabulin administration (e.g., 2, 6, and 24 hours).

Data Analysis:

Register the dynamic images to correct for motion.

Convert signal intensity to contrast agent concentration.

Apply a pharmacokinetic model (e.g., Tofts model) to the data to derive parameters such

as Ktrans (volume transfer constant, reflecting permeability and flow) and ve

(extravascular extracellular space volume fraction).

Compare the pre- and post-treatment parameter maps to quantify the change in tumor

perfusion.

Immunohistochemistry (IHC) for Microvessel Density
(MVD) and Tumor Necrosis
Objective: To visualize and quantify the effects of Ombrabulin on tumor vasculature and the

extent of resulting necrosis.
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Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

Xylene and graded ethanol series

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Primary antibody: anti-CD31 (PECAM-1) for endothelial cells

Secondary antibody (HRP-conjugated)

DAB substrate kit

Hematoxylin and Eosin (H&E) stains

Microscope and image analysis software

Protocol:

Deparaffinization and Rehydration: Dewax FFPE sections in xylene and rehydrate through a

graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval in the appropriate buffer.

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

Primary Antibody Incubation: Incubate sections with the anti-CD31 primary antibody

overnight at 4°C.

Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed

by the DAB substrate for visualization of blood vessels.

Counterstaining: Counterstain with hematoxylin.

H&E Staining: On adjacent sections, perform a standard H&E stain to visualize tissue

morphology and identify necrotic areas.

Image Acquisition and Analysis:
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MVD Quantification:

Acquire images of the CD31-stained sections.

Identify "hot spots" of high vascular density.

Count the number of CD31-positive vessels in several high-power fields or use image

analysis software to calculate the percentage of CD31-positive area.

Necrosis Quantification:

Acquire images of the H&E-stained sections.

Use image analysis software to delineate the total tumor area and the necrotic area

(characterized by loss of cellular detail, eosinophilic cytoplasm, and pyknotic nuclei).

Calculate the percentage of necrosis as (Necrotic Area / Total Tumor Area) x 100.

Flow Cytometry for Circulating Endothelial Cells (CECs)
Objective: To enumerate CECs in peripheral blood as a biomarker of endothelial damage

caused by Ombrabulin.

Materials:

Flow cytometer

Blood collection tubes (e.g., EDTA)

Red blood cell lysis buffer

Fluorochrome-conjugated antibodies:

Anti-CD45 (to exclude hematopoietic cells)

Anti-CD31 and Anti-CD146 (endothelial markers)

Nuclear stain (e.g., DAPI or SYTO 16, to identify nucleated cells and exclude platelets)
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Flow cytometry tubes and buffers

Protocol:

Blood Collection: Collect whole blood in EDTA tubes.

Staining:

Incubate the whole blood with the antibody cocktail (anti-CD45, anti-CD31, anti-CD146).

Lyse the red blood cells.

Wash and resuspend the cells.

Add the nuclear stain just before acquisition.

Flow Cytometry Acquisition:

Acquire a sufficient number of events to accurately quantify the rare CEC population.

Use a gating strategy to first identify single, nucleated cells.

From the nucleated cell population, exclude CD45-positive hematopoietic cells.

Identify CECs as CD45-negative, CD31-positive, and CD146-positive events.

Data Analysis:

Calculate the number of CECs per volume of blood (e.g., cells/mL).

Compare CEC counts before and at various time points after Ombrabulin treatment.

ELISA for Soluble Biomarkers (VEGF and MMP-9)
Objective: To measure the plasma levels of VEGF and MMP-9, which may be released in

response to vascular disruption and tissue remodeling.

Materials:
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Blood collection tubes (e.g., EDTA or heparin)

Centrifuge

Commercially available ELISA kits for human VEGF and MMP-9

Microplate reader

Protocol:

Plasma Preparation: Collect whole blood and centrifuge to separate the plasma. Store

plasma at -80°C until analysis.

ELISA Procedure:

Follow the manufacturer's instructions provided with the specific ELISA kit.

Typically, this involves adding standards and samples to a pre-coated microplate, followed

by incubation with detection antibodies and a substrate for color development.

Data Analysis:

Measure the absorbance using a microplate reader.

Generate a standard curve and calculate the concentration of VEGF and MMP-9 in the

plasma samples.

Compare the biomarker levels before and after Ombrabulin treatment.

Conclusion
The methodologies outlined in these application notes provide a robust framework for the

comprehensive evaluation of the vascular disruptive effects of Ombrabulin. By combining non-

invasive imaging with histological and biomarker analyses, researchers can gain a detailed

understanding of the pharmacodynamic effects of this and other vascular disrupting agents,

facilitating their development and clinical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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